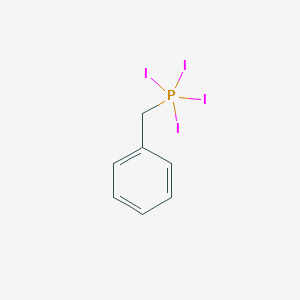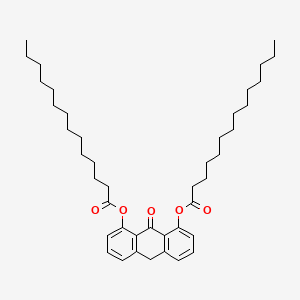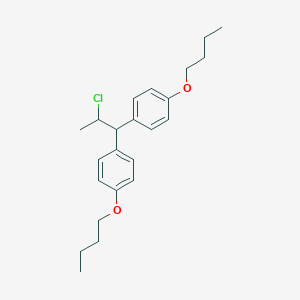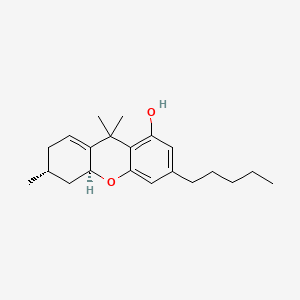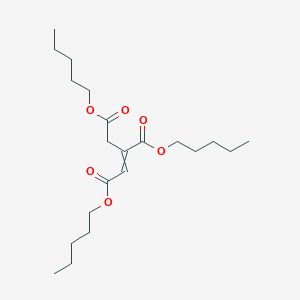
Tripentyl prop-1-ene-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C18H30O6. It is also known as tributyl aconitate and is a derivative of aconitic acid. This compound is characterized by its three ester functional groups, which are derived from prop-1-ene-1,2,3-tricarboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripentyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through the esterification of prop-1-ene-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tripentyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.
Major Products Formed
Hydrolysis: Prop-1-ene-1,2,3-tricarboxylic acid and pentanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Tripentyl prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tripentyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the enzyme aconitase, which plays a role in the Krebs cycle. By binding to the active site of the enzyme, the compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Tripentyl prop-1-ene-1,2,3-tricarboxylate can be compared to other similar compounds, such as:
Tributyl aconitate: Similar in structure but with different alkyl groups.
Triethyl aconitate: Another ester derivative of aconitic acid with ethyl groups instead of pentyl groups.
Trimethyl aconitate: Contains methyl groups and exhibits different physical and chemical properties.
The uniqueness of this compound lies in its specific ester groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
64617-29-4 |
|---|---|
Formule moléculaire |
C21H36O6 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
tripentyl prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h16H,4-15,17H2,1-3H3 |
Clé InChI |
NAXNCZCVKSLBJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CC(=CC(=O)OCCCCC)C(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


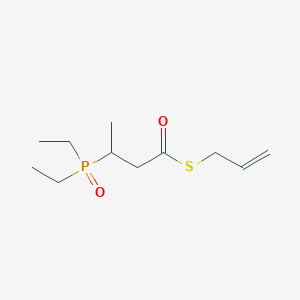
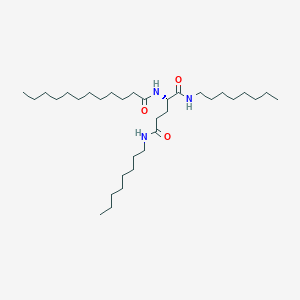
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
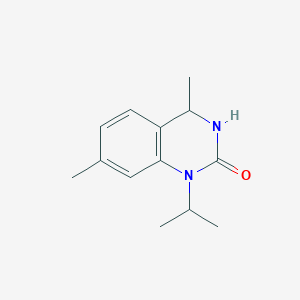


![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)
